N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine
Description
N-[1-(5-Phenylthiophen-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative characterized by a thiophene ring substituted with a phenyl group at the 5-position and an ethylidene-hydroxylamine moiety at the 2-position.
Properties
IUPAC Name |
(NE)-N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHVIACTNKFLO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 5-phenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and physicochemical properties of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine with three analogs derived from the evidence:
Structural and Electronic Comparisons
- Backbone Variations: The target compound features a thiophene ring, which is more electron-rich than benzene or indole due to sulfur’s lone pairs. This enhances π-conjugation and may improve charge-transfer properties compared to phenyl (e.g., 2-aminophenyl derivative) or indole-based analogs .
- Substituent Effects: The 2-aminophenyl group in CAS 4964-49-2 introduces a polar amino moiety, increasing aqueous solubility compared to the target’s hydrophobic thiophene-phenyl system .
Biological Activity
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNOS and a molecular weight of 217.29 g/mol. The compound features a hydroxylamine functional group attached to an ethylidene bridge, which is further connected to a phenylthiophene moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 217.29 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation reaction between hydroxylamine and the corresponding carbonyl compound. The process can be optimized for yield and purity through various reaction conditions such as temperature, solvent choice, and reaction time.
Antioxidant Properties
Research indicates that compounds with hydroxylamine functionality often exhibit antioxidant properties. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Antimicrobial Activity
Preliminary studies suggest that this compound demonstrates antimicrobial activity against various bacterial strains. Tests conducted against Gram-positive and Gram-negative bacteria have shown varying degrees of inhibition, indicating its potential as a lead compound for developing new antimicrobial agents.
Cytotoxic Effects
Investigations into the cytotoxicity of this compound reveal that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of this compound, researchers utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting promising potential for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
